Complete Abrogation of FLT3 Kinase Inhibition by 8-Methyl Substitution: Direct Pairwise Comparison with Non-Methylated Analogs
In a direct structure-activity relationship (SAR) study, the introduction of a methyl group at position 8 on the imidazo[1,2-a]pyridine ring—the exact structural feature of CAS 868979-12-8—was shown to increase the distance between the N-1 atom of the bicyclic core and the backbone Cys694 residue of FLT3, resulting in the loss of a critical hydrogen bond. This modification produced a complete loss of FLT3 enzymatic inhibitory activity when comparing the matched molecular pairs 9a → 9c and 9b → 9d [1]. The non-methylated parent compounds (9a, 9b) retain measurable FLT3 inhibition, whereas the 8-methylated derivatives (9c, 9d) are entirely inactive against FLT3 kinase [1]. This binary differential—active versus completely inactive—provides an unambiguous experimental window for dissecting FLT3-dependent versus FLT3-independent pharmacological effects.
| Evidence Dimension | FLT3 kinase enzymatic inhibitory activity |
|---|---|
| Target Compound Data | Complete loss of FLT3 inhibitory activity (IC50 > 20 µM or undetectable) for 8-methyl-substituted analogs 9c and 9d |
| Comparator Or Baseline | Non-8-methylated analogs 9a and 9b retain measurable FLT3 inhibitory activity |
| Quantified Difference | Qualitative binary difference: active (non-methylated) versus completely inactive (8-methylated); hydrogen bond disruption confirmed by molecular docking |
| Conditions | Biochemical FLT3-wt kinase inhibition assay; molecular docking in FLT3 crystal structure; SAR analysis as reported in Table 3 of Zhang et al., Eur J Med Chem, 2021 |
Why This Matters
This provides definitive, experimentally validated evidence that CAS 868979-12-8 serves as a genuine negative control: any biological activity observed with this compound in a FLT3-dependent assay cannot be attributed to FLT3 kinase inhibition, enabling clean interpretation of target engagement and off-target effects.
- [1] Zhang, L., Lakkaniga, N. R., Bharate, J. B., Mcconnell, N., Wang, X., Kharbanda, A., Leung, Y. K., Frett, B., Shah, N. P., & Li, H. Y. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. View Source
